5-(4-phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-amine
CAS No.: 1251617-70-5
Cat. No.: VC11988567
Molecular Formula: C19H19N5OS
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251617-70-5 |
|---|---|
| Molecular Formula | C19H19N5OS |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | (4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C19H19N5OS/c20-16-17(15-8-4-5-9-21-15)22-26-18(16)19(25)24-12-10-23(11-13-24)14-6-2-1-3-7-14/h1-9H,10-13,20H2 |
| Standard InChI Key | VHNNSIMDGLYMEL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |
Introduction
5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a complex organic compound with a molecular weight of 365.5 g/mol, as indicated by its CAS number 1251617-70-5 . This compound combines elements of phenylpiperazine, pyridine, and thiazole, which are commonly found in pharmaceuticals due to their diverse biological activities.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the thiazole ring and coupling reactions to attach the phenylpiperazine and pyridin-2-yl groups. Detailed synthesis protocols may vary based on the specific starting materials and desired yields.
Biological Activity and Potential Applications
While specific biological data for 5-(4-phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-amine is limited, compounds with similar structures have shown promise in various therapeutic areas:
-
Neuropharmacology: Phenylpiperazine derivatives are known for their interactions with neurotransmitter systems.
-
Antimicrobial and Antiviral Activities: Thiazole and pyridine derivatives have been explored for their potential in combating infectious diseases.
-
Cancer Research: Some thiazole compounds have demonstrated anticancer properties by inhibiting specific enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume